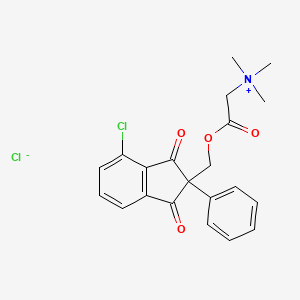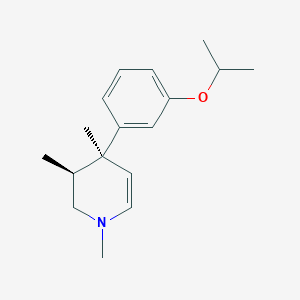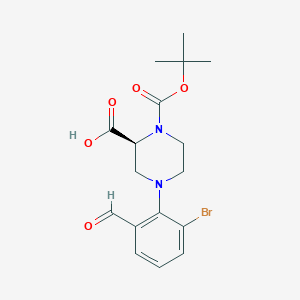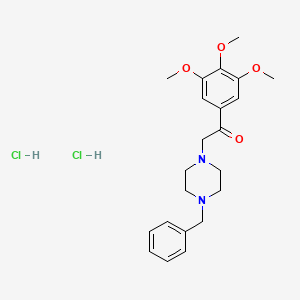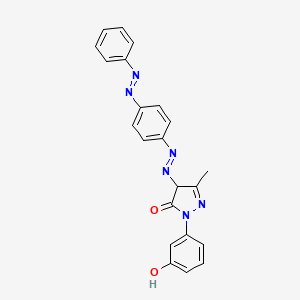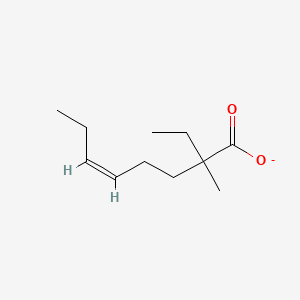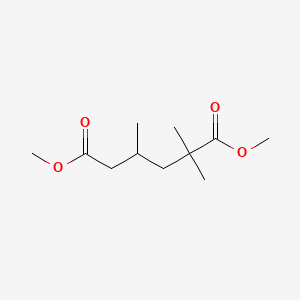
Dimethyl 2,2,4-trimethyladipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2,4-trimethyladipate, also known as 2,2,4-Trimethylhexanedioic acid dimethyl ester, is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is a diester derived from adipic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions of the hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
2,2,4-Trimethyladipic acid+2CH3OH→Dimethyl 2,2,4-trimethyladipate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Reduction: Reducing agents such as LiAlH4.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 2,2,4-Trimethylhexanediol.
Applications De Recherche Scientifique
Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed under physiological conditions.
Mécanisme D'action
The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl adipate: Lacks the methyl groups at the 2 and 4 positions, making it less sterically hindered.
Dimethyl succinate: A shorter chain diester with different physical and chemical properties.
Dimethyl glutarate: Similar structure but with one less carbon in the chain.
Uniqueness
Dimethyl 2,2,4-trimethyladipate is unique due to the presence of the methyl groups at the 2 and 4 positions, which introduce steric hindrance and affect its reactivity and physical properties. This makes it distinct from other similar diesters and influences its applications in various fields.
Propriétés
Numéro CAS |
29713-25-5 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
dimethyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
Clé InChI |
UJDNTFQWEQKSCL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)CC(C)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



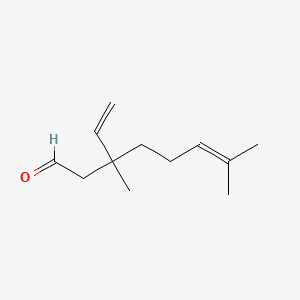
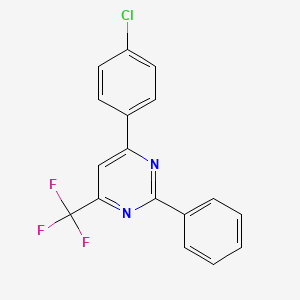

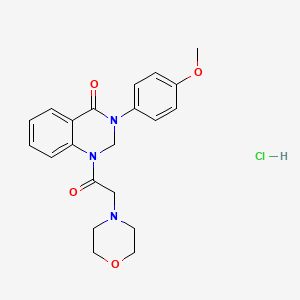
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)
